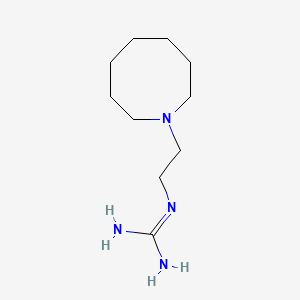










|
REACTION_CXSMILES
|
[CH2:1]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=CC=1)[CH2:2][CH2:3]CCCCCCCCC.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1.C([N:27](CC)CC)C.C(Cl)(=O)C=C>C1COCC1>[CH2:13]1[CH2:1][CH2:2][CH2:3][N:17]([CH2:24][CH2:23][N:22]=[C:21]([NH2:27])[NH2:20])[CH2:16][CH2:18][CH2:19]1
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
shaken strongly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
put into a 100 mL three-neck round bottom flask
|
|
Type
|
ADDITION
|
|
Details
|
To this solution was added dropwise through a funnel over 10 minutes an acid remover
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
ADDITION
|
|
Details
|
Then, to the resulting solution was slowly added dropwise through a dropping funnel over 20 minutes under a nitrogen atmosphere a solution
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
At this time, the reaction mixture cooled with ice so as
|
|
Type
|
CUSTOM
|
|
Details
|
its temperature below 5° C
|
|
Type
|
WAIT
|
|
Details
|
at 25° C. for 9 hours
|
|
Duration
|
9 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution was filtered with a filtering paper
|
|
Type
|
CUSTOM
|
|
Details
|
to remove salt
|
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
|
Type
|
DISSOLUTION
|
|
Details
|
The obtained solids were dissolved in 100 mL of dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
put into a separating funnel together with 50 mL of an aqueous solution of 10% NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the aqueous solution layer
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the unreacted portion of acryloyl chloride
|
|
Type
|
CUSTOM
|
|
Details
|
To the dichloromethane solution being separated
|
|
Type
|
ADDITION
|
|
Details
|
was added 1.0 g of magnesium sulfate
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove a trace amount of water being
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting dichloromethane solution was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
100 mL of n-hexane was added
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove an unreacted portion of paradodecyl aniline
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the resulting solution
|
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCCN(CCC1)CCN=C(N)N
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |